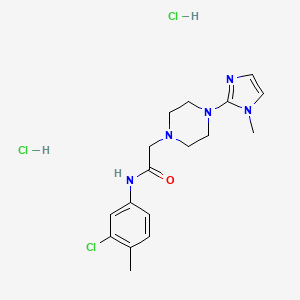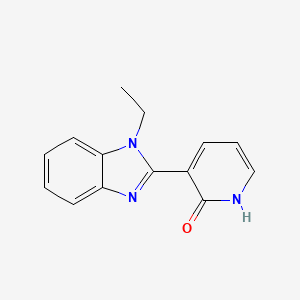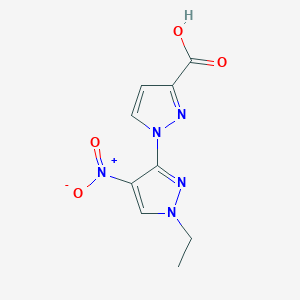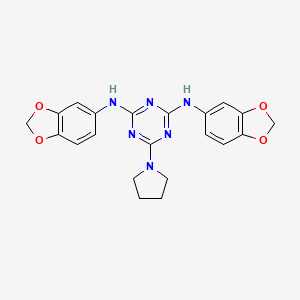![molecular formula C18H21ClN2O3 B2855883 2-chloro-N-[1-(3-methoxy-4-propoxyphenyl)ethyl]pyridine-4-carboxamide CAS No. 1223478-73-6](/img/structure/B2855883.png)
2-chloro-N-[1-(3-methoxy-4-propoxyphenyl)ethyl]pyridine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-chloro-N-[1-(3-methoxy-4-propoxyphenyl)ethyl]pyridine-4-carboxamide, also known as CP-122,721, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of pyridinecarboxamides and has been studied for its possible use as a treatment for various diseases.
Mécanisme D'action
2-chloro-N-[1-(3-methoxy-4-propoxyphenyl)ethyl]pyridine-4-carboxamide acts as a selective antagonist of the dopamine D3 receptor, which is a member of the G protein-coupled receptor family. By blocking the activity of this receptor, this compound can modulate the release of dopamine in the brain, leading to its potential therapeutic effects.
Biochemical and Physiological Effects:
This compound has been found to have anxiolytic and antidepressant effects in animal models. It has also been shown to improve cognitive function and reduce drug-seeking behavior in rodents. These effects are thought to be mediated through the modulation of dopamine release in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
2-chloro-N-[1-(3-methoxy-4-propoxyphenyl)ethyl]pyridine-4-carboxamide has several advantages for use in lab experiments. It is a selective antagonist of the dopamine D3 receptor, which makes it a useful tool for studying the role of this receptor in various diseases. However, its limitations include its low solubility in water, which can make it difficult to administer in certain experimental settings.
Orientations Futures
There are several future directions for research on 2-chloro-N-[1-(3-methoxy-4-propoxyphenyl)ethyl]pyridine-4-carboxamide. One area of interest is its potential use in the treatment of drug addiction, as it has been shown to reduce drug-seeking behavior in animal models. Another area of interest is its possible use in the treatment of Parkinson's disease, as dopamine D3 receptor antagonists have been suggested as a potential therapeutic approach for this disease. Additionally, further studies are needed to investigate the pharmacokinetics and toxicity of this compound in order to assess its suitability for clinical use.
Méthodes De Synthèse
The synthesis of 2-chloro-N-[1-(3-methoxy-4-propoxyphenyl)ethyl]pyridine-4-carboxamide involves the reaction of 2-chloro-4-pyridinecarboxylic acid with 3-methoxy-4-propoxyphenylethylamine in the presence of a coupling agent. The resulting product is then treated with thionyl chloride to obtain the final compound.
Applications De Recherche Scientifique
2-chloro-N-[1-(3-methoxy-4-propoxyphenyl)ethyl]pyridine-4-carboxamide has been studied for its potential therapeutic applications in various diseases such as anxiety, depression, and schizophrenia. It has been found to act as a selective antagonist of the dopamine D3 receptor, which is implicated in the pathophysiology of these diseases.
Propriétés
IUPAC Name |
2-chloro-N-[1-(3-methoxy-4-propoxyphenyl)ethyl]pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21ClN2O3/c1-4-9-24-15-6-5-13(10-16(15)23-3)12(2)21-18(22)14-7-8-20-17(19)11-14/h5-8,10-12H,4,9H2,1-3H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDOOAPDVTWNYAQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=C(C=C1)C(C)NC(=O)C2=CC(=NC=C2)Cl)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-[(4-chlorophenyl)methyl]-1-(2-methoxyethyl)-3,4,9-trimethyl-1H,4H,6H,7H,8H,9H-[1,2,4]triazino[4,3-g]purine-6,8-dione](/img/structure/B2855800.png)

![8-[(4-benzylpiperazin-1-yl)methyl]-7-ethyl-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2855802.png)
![(2R,6R)-7-Oxa-1,4,11,12-tetrazatricyclo[7.3.0.02,6]dodeca-9,11-diene;dihydrochloride](/img/structure/B2855803.png)
![3-{5-[({[4-(dimethylamino)phenyl]carbamoyl}methyl)sulfanyl]-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl}-N-[(thiophen-2-yl)methyl]propanamide](/img/structure/B2855806.png)


![3-chloro-2-[(E)-2-[(pyridin-3-yl)methylidene]hydrazin-1-yl]-5-(trifluoromethyl)pyridine](/img/structure/B2855812.png)
![4-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]-N,N-dimethylbenzamide](/img/structure/B2855813.png)
![2-[7-(4-fluorophenyl)-1,3-dimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl]sulfanyl-N-(4-nitrophenyl)acetamide](/img/no-structure.png)



